molecular formula C21H28N2O3S B4115077 N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B4115077
M. Wt: 388.5 g/mol
InChI Key: BVOXSFPSRDFYQU-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide is an organic compound belonging to the class of amides This compound is characterized by the presence of an amide functional group, which is known for its stability and ability to form hydrogen bonds

Properties

IUPAC Name

N-(2-methylpropyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16(2)15-22-21(24)14-11-18-9-12-20(13-10-18)27(25,26)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,23H,11,14-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXSFPSRDFYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with 1-phenylethylamine to form an intermediate sulfonamide. This intermediate is then reacted with isobutyl bromide in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropanamide: This compound shares the amide functional group but lacks the sulfonyl and isobutyl groups.

    N-isobutylpropanamide: Similar in structure but without the phenylethyl and sulfonyl groups.

    N-phenylethylsulfonamide: Contains the sulfonyl and phenylethyl groups but lacks the isobutyl group.

Uniqueness

N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its ability to interact with proteins, while the isobutyl and phenylethyl groups contribute to its hydrophobicity and overall stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

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